1,2,5-Thiadiazolidine 1,1-dioxide

概要

説明

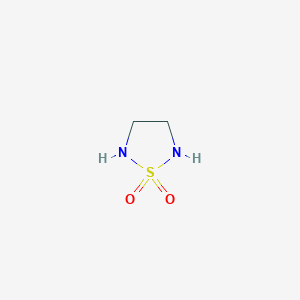

1,2,5-Thiadiazolidine 1,1-dioxide is an organic compound belonging to the class of sulfonamides. It features a five-membered ring structure containing sulfur, nitrogen, and oxygen atoms.

準備方法

Synthetic Routes and Reaction Conditions

1,2,5-Thiadiazolidine 1,1-dioxide can be synthesized through several methods. One common approach involves the reaction of amino acids with chlorosulfonyl isocyanate. This reaction proceeds via the formation of an intermediate, which undergoes cyclization to yield the desired product . Another method involves the Mitsunobu reaction, where proteogenic amino acids react with chlorosulfonyl isocyanate to form the cyclic sulfamide .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions. The process may include the use of specific catalysts and solvents to enhance yield and purity. Detailed industrial methods are often proprietary and may vary between manufacturers .

化学反応の分析

Types of Reactions

1,2,5-Thiadiazolidine 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonyl derivatives.

Reduction: Reduction reactions can yield the corresponding thiadiazolidine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and specific solvents to ensure optimal reaction rates and product yields .

Major Products Formed

The major products formed from these reactions include various substituted thiadiazolidine derivatives, which can be further utilized in different applications .

科学的研究の応用

Medicinal Chemistry

Inhibitors of Serine Proteinases

One of the primary applications of 1,2,5-thiadiazolidine 1,1-dioxide is in the design of potent inhibitors for serine proteinases. Research has shown that scaffolds derived from this compound can yield highly effective inhibitors for enzymes such as human leukocyte elastase (HLE). The incorporation of a phosphate leaving group significantly enhances the inhibitory potency and time-dependency of these compounds .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit promising antimicrobial properties. For instance, certain synthesized cyclic sulfamides derived from this compound have shown potential in inhibiting bacterial growth. Preliminary results indicate that these compounds may serve as effective agents against various microbial strains .

Materials Science

Construction of Functional Molecular Materials

The unique electronic properties of this compound allow it to be utilized in the construction of functional materials. Its ability to form stable complexes with d-block metal ions and participate in π-π stacking interactions makes it suitable for applications in organic-inorganic hybrid systems. These properties facilitate the development of materials with tailored magnetic and electronic characteristics .

Radical Anions Formation

The formation of radical anions from this compound derivatives is another area of interest. These radical species have enhanced stability due to the delocalization of spin density across the aromatic systems present in these compounds. Such properties are beneficial for creating advanced materials with specific electronic functionalities .

Agricultural Chemistry

Pesticide Development

The structural characteristics of this compound make it a candidate for developing new pesticides. Its derivatives can be designed to target specific biochemical pathways in pests while minimizing toxicity to non-target organisms. Ongoing research aims to evaluate the efficacy and safety profiles of these compounds in agricultural settings.

Table 1: Summary of Biological Activities

| Compound Type | Activity Type | Reference |

|---|---|---|

| Thiadiazolidine-derived inhibitors | Serine proteinase inhibition | |

| Cyclic sulfamides | Antimicrobial activity | |

| Thiadiazolidine derivatives | Pesticidal efficacy | Ongoing |

Table 2: Properties Relevant to Material Science

Case Studies

Case Study 1: Serine Proteinase Inhibitors

Research conducted on various derivatives of this compound has led to the identification of several potent inhibitors against HLE. The study involved synthesizing multiple analogs and evaluating their inhibitory effects through kinetic assays. Results indicated that modifications at specific positions on the thiadiazolidine ring significantly enhanced inhibitory activity.

Case Study 2: Antimicrobial Efficacy

A series of cyclic sulfamides derived from this compound were tested against a panel of bacterial strains. The results showed varying degrees of antimicrobial activity, with certain compounds exhibiting MIC values comparable to standard antibiotics. Further investigations into their mechanism of action are underway.

作用機序

The mechanism of action of 1,2,5-thiadiazolidine 1,1-dioxide involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile tool in biochemical research .

類似化合物との比較

Similar Compounds

1,2,5-Thiadiazole 1,1-dioxide: Similar in structure but differs in the oxidation state and reactivity.

N,N’-Substituted 1,2,5 Thiadiazolidine 1,1-Dioxides: These compounds have additional substituents that modify their chemical properties and applications

Uniqueness

1,2,5-Thiadiazolidine 1,1-dioxide is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms, which confer distinct chemical reactivity and potential for diverse applications .

生物活性

1,2,5-Thiadiazolidine 1,1-dioxide is a compound that has garnered attention for its diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent studies and findings.

- Chemical Formula : CHNOS

- Molecular Weight : 212.226 g/mol

- Structure : Characterized by a thiadiazolidine ring with two oxygen atoms bonded to the sulfur atom.

Biological Activity Overview

This compound exhibits a range of biological activities including antimicrobial, anti-inflammatory, and anticancer effects. The compound functions primarily as an inhibitor of various protein phosphatases and has been shown to modulate several signaling pathways.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing effective inhibition at low concentrations. For instance:

- E. coli : Inhibition at concentrations as low as 25 µg/mL.

- C. albicans : Demonstrated antifungal activity with an MIC (Minimum Inhibitory Concentration) of 50 µg/mL.

Anticancer Potential

The compound's ability to inhibit cell proliferation in cancer cell lines has been documented in several studies:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer).

- Results : IC values for HeLa cells were reported at 30 µM and for MCF-7 cells at 45 µM, indicating moderate cytotoxicity.

The biological effects of this compound can be attributed to its interaction with specific cellular targets:

- Protein Phosphatase Inhibition : It acts as an inhibitor of tyrosine-protein phosphatase non-receptor type 1 (PTPN1), which is involved in regulating various signaling pathways associated with cell growth and differentiation .

- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy against resistant strains of bacteria, this compound was found to be effective against multi-drug resistant strains of Staphylococcus aureus. The study reported a significant reduction in bacterial load in treated groups compared to controls.

Study 2: Cancer Cell Line Studies

A comparative study on the effects of various thiadiazole derivatives on cancer cell lines demonstrated that this compound had superior anticancer activity compared to its analogs. The study utilized flow cytometry to assess cell cycle arrest and apoptosis rates.

Data Tables

特性

IUPAC Name |

1,2,5-thiadiazolidine 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2O2S/c5-7(6)3-1-2-4-7/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADBZIZGMAVRJPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNS(=O)(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00440245 | |

| Record name | 1,2,5-thiadiazolidine 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5823-51-8 | |

| Record name | 1,2,5-thiadiazolidine 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1lambda6,2,5-thiadiazolidine-1,1-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 1,2,5-Thiadiazolidine 1,1-dioxide is a five-membered heterocyclic compound containing a sulfonyl group. Its molecular formula is C2H4N2O2S, and its molecular weight is 124.14 g/mol. [] While specific spectroscopic data varies based on substitutions, these compounds are commonly characterized by IR, NMR, and mass spectrometry. [, ]

A: The cyclic structure of 1,2,5-Thiadiazolidine 1,1-dioxides, particularly when substituted with chiral groups, allows them to mimic the conformational restrictions found in dipeptides. This property makes them valuable tools in peptidomimetic research. [, ]

A: Yes, several synthetic approaches have been developed. One common method involves reacting sulfamide with a suitable diamine, such as trimethylenediamine. [] Another method utilizes the reaction of α-amino acid esters with chlorosulfonyl isocyanate. [] More specialized methods employ the Mitsunobu reaction. [, ]

A: The electron-withdrawing nature of the sulfonyl group significantly influences the reactivity of the adjacent nitrogen atoms, impacting their nucleophilicity and making them less basic. [] This property can be exploited for various chemical transformations. For example, it facilitates the N-arylation of N5H-1,2,5-thiadiazolidine 1,1-dioxides using copper catalysts. []

A: Chiral centers within the molecule, often derived from starting amino acids, can significantly influence biological activity. The development of stereoselective syntheses is crucial for obtaining enantiomerically pure compounds. [, ] These chiral derivatives can be further converted into valuable chiral building blocks, such as unsymmetrical vicinal diamines. []

ANone: Yes, research indicates that certain derivatives exhibit biological activity:

- Antibacterial activity: Studies have investigated the antibacterial effects of 3-imino-4-substituted-1,2,5-thiadiazolidine 1,1-dioxides on various bacterial strains, including Bacillus subtilis, Escherichia coli, and Staphylococcus aureus. []

- Antiviral activity: Aminopyridyl this compound derivatives have shown promising antiviral activity against Enterovirus 71 (EV71), the causative agent of Hand, Foot, and Mouth Disease. []

- Enzyme inhibition: Substituted 3-oxo-1,2,5-thiadiazolidine 1,1-dioxides have demonstrated potential as mechanism-based inhibitors of human leukocyte elastase and cathepsin G. []

A: One notable limitation is the potential decrease in anticonvulsant activity when the central carbonyl group in hydantoins is replaced by a sulfonyl moiety, as seen in 3-oxo- and 3-imino-4-substituted 1,2,5-thiadiazolidine 1,1-dioxides. [] This highlights the importance of careful structural modifications and their impact on desired biological activities.

ANone: Future research could focus on:

A: Various analytical techniques are employed, including:* X-ray crystallography: Used to determine the crystal structure of synthesized compounds. [, ]* NMR spectroscopy (1H, 13C, 31P): Used to confirm the structure and purity of synthesized compounds. [, ]* Mass spectrometry: Employed to determine molecular weight and identify fragments. []* Infrared spectroscopy: Used to characterize functional groups present in the molecule. []

A: Yes, computational methods, like molecular modeling and docking studies, can help predict interactions with biological targets. Furthermore, QSAR (Quantitative Structure-Activity Relationship) studies can be conducted to analyze the relationship between the structure of this compound derivatives and their biological activities. [, , ] This information can guide the design of new and more potent derivatives.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。